Cas no 1697402-47-3 (ethyl 2-(aminomethyl)-2,4-dimethylpentanoate)
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(aminomethyl)-2,4-dimethylpentanoate
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- Inchi: 1S/C10H21NO2/c1-5-13-9(12)10(4,7-11)6-8(2)3/h8H,5-7,11H2,1-4H3
- InChI Key: VRCPYQWZCVCQLI-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(CN)(C)CC(C)C
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-702878-1.0g |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Aaron | AR01EIXD-50mg |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 50mg |
$164.00 | 2025-02-10 | |
| Aaron | AR01EIXD-100mg |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 100mg |
$234.00 | 2025-02-10 | |
| Aaron | AR01EIXD-250mg |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 250mg |
$322.00 | 2025-02-10 | |
| Aaron | AR01EIXD-500mg |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 500mg |
$585.00 | 2025-02-10 | |
| Aaron | AR01EIXD-1g |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 1g |
$751.00 | 2025-02-10 | |
| Aaron | AR01EIXD-2.5g |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 2.5g |
$1447.00 | 2025-02-10 | |
| Aaron | AR01EIXD-5g |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 5g |
$2129.00 | 2023-12-15 | |
| Aaron | AR01EIXD-10g |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 10g |
$3145.00 | 2023-12-15 | |
| 1PlusChem | 1P01EIP1-50mg |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
1697402-47-3 | 95% | 50mg |
$182.00 | 2024-06-19 |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on ethyl 2-(aminomethyl)-2,4-dimethylpentanoate
Introduction to Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate (CAS No. 1697402-47-3)
Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate, a compound with the chemical formula C9H19O2 and CAS number 1697402-47-3, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound has garnered significant attention in recent years due to its potential applications in the development of novel bioactive molecules and therapeutic agents. The structural features of ethyl 2-(aminomethyl)-2,4-dimethylpentanoate, particularly its amino and ester functional groups, make it a valuable building block for various synthetic pathways.
The compound's molecular structure consists of a pentanoate backbone with two methyl substituents at the 2nd and 4th carbon positions, and an amino methyl group attached to the 2nd carbon. This unique configuration imparts distinct chemical properties that are useful in medicinal chemistry. The presence of both an amine and an ester group allows for further functionalization, enabling the synthesis of more complex molecules. These attributes have made ethyl 2-(aminomethyl)-2,4-dimethylpentanoate a subject of interest in academic and industrial research.
In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. The field of drug discovery has seen significant advancements in the use of computational chemistry and high-throughput screening techniques to identify new bioactive molecules. Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate has been explored as a precursor in the synthesis of various pharmacologically active agents. Its structural framework is conducive to modifications that can enhance binding affinity to biological targets, making it a promising candidate for further investigation.
One of the most intriguing aspects of ethyl 2-(aminomethyl)-2,4-dimethylpentanoate is its role in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The compound's ability to serve as a scaffold for peptidomimetic design has been highlighted in several recent studies. Researchers have demonstrated that derivatives of ethyl 2-(aminomethyl)-2,4-dimethylpentanoate can be used to create molecules with improved pharmacokinetic properties.
The ester group in ethyl 2-(aminomethyl)-2,4-dimethylpentanoate also makes it a useful intermediate in the synthesis of lipids and fatty acid derivatives. These derivatives have applications in various fields, including cosmetics and nutraceuticals. Additionally, the amine functionality provides opportunities for further derivatization into amides or other nitrogen-containing heterocycles, which are common motifs in many bioactive compounds.
The synthesis of ethyl 2-(aminomethyl)-2,4-dimethylpentanoate typically involves multi-step organic reactions, starting from readily available precursors such as butyric acid or its derivatives. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution reactions, are often employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for large-scale production and subsequent applications in pharmaceutical research.
In conclusion, ethly 2-(aminomethl)-2,4-dimethlpenantoate (CAS No. 1697402473) is a multifunctional compound with significant potential in organic synthesis and drug development. Its unique structural features make it an attractive intermediate for creating novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow. The ongoing exploration of its synthetic pathways and biological activities underscores its value as a research tool and potential therapeutic agent.
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